molecular formula C19H24N4O3S B2971760 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941242-86-0

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2971760
CAS No.: 941242-86-0
M. Wt: 388.49
InChI Key: BLTMYLLUZXOTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted with a cyano group at position 4 and a piperidin-1-yl group at position 3. The benzene ring is functionalized with a diethylsulfonamide group at position 1.

Properties

IUPAC Name

4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-23(4-2)27(24,25)16-10-8-15(9-11-16)18-21-17(14-20)19(26-18)22-12-6-5-7-13-22/h8-11H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMYLLUZXOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole intermediate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Oxazole-Based Analogs

N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (D434-0973) Key Differences:

  • Sulfonamide substituent: N-benzyl-N-methyl vs. N,N-diethyl in the target compound.
  • Molecular weight: 436.53 g/mol (identical core, differing substituents) .

4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide Key Differences:

  • Oxazole substituent: (4-methoxyphenyl)amino vs. piperidin-1-yl.
  • Sulfonamide: N,N-dimethyl vs. N,N-diethyl.
  • Molecular weight: 398.4 g/mol . Implications: The methoxyphenylamino group may introduce hydrogen-bonding interactions, while dimethylsulfonamide reduces steric hindrance compared to diethyl.

4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline

  • Key Differences :
  • Oxazole substituent: 4-bromophenyl at position 5 vs. piperidin-1-yl.
  • Benzene substituent: Aniline vs. diethylsulfonamide.
  • Molecular weight: 315.17 g/mol .
Non-Oxazole Heterocycles

1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide Key Differences:

  • Core: Pyrazole vs. oxazole.
  • Substituents: Dichlorophenyl and [11C]methoxyphenyl vs. piperidin-1-yl and cyano. Implications: Pyrazole cores are common in cannabinoid receptor ligands (e.g., SR141716A in ), suggesting the target oxazole analog may exhibit modified receptor affinity or selectivity .

Pharmacological and Physicochemical Properties

Compound Core Substituents (Oxazole) Sulfonamide Group Molecular Weight (g/mol) Potential Applications
Target Compound Oxazole 4-CN, 5-piperidin-1-yl N,N-diethyl ~436.53 CNS/Receptor modulation
D434-0973 Oxazole 4-CN, 5-piperidin-1-yl N-benzyl-N-methyl 436.53 Dopamine receptor targeting
D434-1007 Oxazole 4-CN, 5-azepan-1-yl N-benzyl-N-methyl 450.56 Enhanced lipophilicity
Compound Oxazole 4-CN, 5-(4-MeO-PhNH) N,N-dimethyl 398.40 Solubility-driven design
SR141716A () Pyrazole 4-CN, 5-(Cl-Ph) N-piperidinyl ~463.80 CB1 inverse agonism
  • Piperidine vs. Azepane : The 6-membered piperidine ring (target compound) offers conformational rigidity, while the 7-membered azepane (D434-1007) may enhance binding pocket compatibility .
  • Sulfonamide Groups : Diethylsulfonamide (target) balances hydrophobicity and steric bulk, whereas dimethyl () or benzyl-methyl (D434-0973) groups alter solubility and metabolic stability .

Biological Activity

The compound 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is an intriguing molecule with potential biological applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound features a sulfonamide group, a piperidine moiety, and an oxazole ring. These functional groups are known for their diverse biological activities.

  • Chemical Formula : C16_{16}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Antimicrobial Activity

The compound has shown promising antimicrobial properties in various studies. For instance, compounds with similar structures have been evaluated for their antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition

Research indicates that sulfonamide derivatives exhibit significant enzyme inhibitory activities. Specifically, compounds similar to our target have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives showed IC50_{50} values in the low micromolar range (e.g., 2.14 ± 0.003 µM), suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urease-related disorders .

Antiviral Activity

The antiviral potential of sulfonamide derivatives has been explored in studies focusing on herpes simplex virus type 1 (HSV-1). Compounds were assessed for their effectiveness at various stages of viral infection, showing significant antiviral activity that warrants further investigation .

Case Study 1: Antibacterial Screening

A series of synthesized compounds were tested for their antibacterial properties. Among them, the compound under discussion was found to possess moderate activity against selected bacterial strains. The study utilized a standard disk diffusion method to evaluate efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
4-[4-cyano...]Salmonella typhi15
4-[4-cyano...]Bacillus subtilis18

Case Study 2: Enzyme Inhibition Assay

In another study, the compound was evaluated for its ability to inhibit urease activity. The results were promising, with the compound demonstrating competitive inhibition.

CompoundIC50_{50} (µM)Type of Inhibition
4-[4-cyano...]2.14 ± 0.003Competitive

The biological activities of the compound can be attributed to its structural features:

  • Sulfonamide Group : Known for its antibacterial properties by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
  • Piperidine Moiety : Associated with neuropharmacological effects and enzyme inhibition.
  • Oxazole Ring : Contributes to the overall stability and reactivity of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.